molecular formula C13H16N2O B4614389 2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

Cat. No.: B4614389
M. Wt: 216.28 g/mol
InChI Key: AKANYZXWSQQZEB-UHFFFAOYSA-N
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Description

2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.126263138 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activities

Research has shown various synthetic pathways and biological activities associated with compounds structurally related to "2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide." For example, studies on chemical synthesis have demonstrated methods for creating analogues with potential antitumor activities. Condensation and cyclization reactions are commonly used to synthesize pyridines and pyrimidines, which have shown preliminary biological activities against certain cancer cell lines (Su et al., 1988).

Radiosynthesis for Metabolic Studies

Radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are structurally similar to "this compound," has been conducted to study their metabolism and mode of action. This involves reductive dehalogenation and other chemical reactions to obtain high specific activity compounds for biological research (Latli & Casida, 1995).

Anticancer Drug Development

The synthesis and structure analysis of anticancer drugs, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been explored, indicating the potential for these compounds in targeting cancer cells. Molecular docking analyses help in understanding their mechanism of action and efficacy (Sharma et al., 2018).

Anesthetic and Analgesic Applications

Some compounds, including ketamine analogues, have been studied for their anesthetic and analgesic properties, showing effectiveness in producing surgical depth anesthesia in animal models. This research can lead to the development of safer and more effective anesthetics (Shucard et al., 1975).

Molecular Imprinting and Material Science

The enhancement of molecular imprinted polymers using organic fillers on bagasse cellulose fibers showcases the application of these compounds in material science. This research combines chemical synthesis with computational calculations to create materials with specific biological and physical properties (Fahim & Abu-El Magd, 2021).

Properties

IUPAC Name

2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-10(2)12(8-9)11(3)15-13(16)6-7-14/h4-5,8,11H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKANYZXWSQQZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.